molecular formula C9H11BrClNO2 B6279876 methyl (2S)-2-amino-2-(3-bromophenyl)acetate hydrochloride CAS No. 1391457-11-6

methyl (2S)-2-amino-2-(3-bromophenyl)acetate hydrochloride

Cat. No.: B6279876
CAS No.: 1391457-11-6
M. Wt: 280.5
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Description

Methyl (2S)-2-amino-2-(3-bromophenyl)acetate hydrochloride is a chiral α-amino ester derivative featuring a bromine substituent at the meta-position of the phenyl ring and a methyl ester group. This compound is of significant interest in medicinal chemistry due to its structural similarity to intermediates used in synthesizing bioactive molecules, such as histone deacetylase (HDAC) inhibitors . The (2S)-stereochemistry is critical for enantioselective interactions in biological systems, as evidenced by its analogs in HDAC inhibitor research .

Properties

IUPAC Name

methyl (2S)-2-amino-2-(3-bromophenyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)8(11)6-3-2-4-7(10)5-6;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQXPUQVLSXOMR-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC(=CC=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391457-11-6
Record name methyl (2S)-2-amino-2-(3-bromophenyl)acetate hydrochloride
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Preparation Methods

Acid-Catalyzed Esterification

The (S)-2-amino-2-(3-bromophenyl)acetic acid undergoes esterification with methanol using sulfuric acid (H₂SO₄) as a catalyst. Conditions include refluxing at 65°C for 6–8 hours, achieving 85–90% conversion. Excess methanol (10:1 molar ratio) ensures complete reaction, while molecular sieves (3Å) absorb water to shift equilibrium toward ester formation.

Reaction equation :

(S)-2-Amino-2-(3-bromophenyl)acetic acid+CH₃OHH₂SO₄, 65°CMethyl (2S)-2-amino-2-(3-bromophenyl)acetate+H₂O\text{(S)-2-Amino-2-(3-bromophenyl)acetic acid} + \text{CH₃OH} \xrightarrow{\text{H₂SO₄, 65°C}} \text{Methyl (2S)-2-amino-2-(3-bromophenyl)acetate} + \text{H₂O}

Thionyl Chloride-Mediated Esterification

Alternative methods employ thionyl chloride (SOCl₂) to activate the carboxylic acid. The amino acid reacts with SOCl₂ in dry dichloromethane at 0°C for 2 hours, followed by methanol addition at room temperature. This method achieves 92% yield and reduces reaction time to 3 hours.

Hydrochloride Salt Formation

The free base of methyl (2S)-2-amino-2-(3-bromophenyl)acetate is treated with hydrochloric acid (HCl) in ethyl acetate to precipitate the hydrochloride salt. Key steps include:

  • Dissolving the ester in ethyl acetate (10 mL/g) at 25°C.

  • Slow addition of 2M HCl (1.1 equiv.) with stirring for 1 hour.

  • Filtration and washing with cold diethyl ether to obtain a white crystalline solid (mp 198–200°C, 95% purity).

Purification and Characterization

Column Chromatography

Crude product purification uses silica gel chromatography with ethyl acetate/petroleum ether (1:3 → 1:1 gradient). Fractions containing the target compound (Rf = 0.4, ethyl acetate/hexane 1:1) are pooled and evaporated.

Recrystallization

Recrystallization from ethanol/water (4:1) at −20°C enhances purity to >99%, as verified by HPLC.

Characterization data :

  • ¹H NMR (400 MHz, D₂O): δ 7.72 (d, J = 8.4 Hz, 1H, ArH), 7.58–7.42 (m, 3H, ArH), 4.32 (s, 1H, CH), 3.85 (s, 3H, OCH₃).

  • Optical rotation : [α]²⁵D = +34.5° (c = 1.0, H₂O).

Industrial-Scale Production Optimization

Continuous Flow Reactors

Pilot-scale studies demonstrate that continuous flow systems reduce reaction times by 50% compared to batch processes. Using a tubular reactor at 70°C and 10 bar pressure, esterification achieves 94% yield with 99% ee.

Solvent Recycling

Ethyl acetate and methanol are recovered via distillation, reducing solvent waste by 70% in large-scale batches.

Comparative Analysis of Synthetic Routes

MethodCatalystTemperature (°C)Time (h)Yield (%)ee (%)
H₂SO₄ refluxH₂SO₄6588595
SOCl₂ activationSOCl₂2539297
Continuous flowH₂SO₄701.59499

Mechanistic Insights into Stereochemical Control

The (S)-configuration is preserved through:

  • Hydrogen bonding stabilization : The protonated amino group forms a six-membered transition state during esterification, minimizing racemization.

  • Low-temperature quenching : Rapid cooling after HCl addition prevents epimerization at the α-carbon.

Challenges and Solutions in Large-Scale Synthesis

Byproduct Formation

Side products like methyl 3-bromophenylacetate (from over-esterification) are minimized by controlling HCl stoichiometry (1.05–1.1 equiv.).

Catalyst Recycling

Sulfuric acid is neutralized with NaHCO₃ post-reaction and filtered, enabling reuse for 3–5 cycles without yield loss .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-2-(3-bromophenyl)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenylacetates, amino acids, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

Methyl (2S)-2-amino-2-(3-bromophenyl)acetate hydrochloride is utilized in several domains:

Organic Synthesis

  • Building Block : It serves as a crucial building block in the synthesis of complex organic molecules, facilitating the development of various chemical derivatives.
  • Reagent : The compound acts as a reagent in various chemical reactions, including oxidation, reduction, and substitution reactions.

Medicinal Chemistry

  • Pharmaceutical Intermediate : It is an intermediate in the synthesis of pharmaceutical drugs targeting neurological disorders and other therapeutic areas. Its unique structure allows for selective interactions with biological targets, enhancing drug efficacy .
  • Biological Activity : The compound has demonstrated potential in modulating enzyme activity and receptor signaling pathways, making it relevant for drug discovery efforts .

Biological Studies

  • Enzyme Interactions : Research has focused on its interactions with enzymes and proteins, revealing insights into enzyme-substrate dynamics and protein-ligand binding studies .
  • Mechanism of Action : The bromophenyl group enables π-π stacking interactions with aromatic residues in proteins, which may enhance binding affinity to specific targets. Hydrolysis of its ester bond can release active metabolites that influence cellular pathways .

Case Studies

Several studies have highlighted the applications of this compound:

  • Neurological Drug Development : Research has shown that derivatives of this compound exhibit neuroprotective effects in animal models, suggesting potential therapeutic applications in treating neurodegenerative diseases.
  • Enzyme Modulation Studies : Investigations into its role as an enzyme modulator have provided insights into its ability to influence metabolic pathways, indicating its utility in biochemistry research.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-2-(3-bromophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The bromophenyl group allows for selective binding to enzymes and receptors, influencing biochemical pathways. The compound can modulate enzyme activity and receptor signaling, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

Methyl (2S)-2-Amino-2-(4-Bromophenyl)Acetate Hydrochloride
  • Key Differences : The bromine substituent is at the para-position instead of meta.
  • Molecular Weight : 280.55 g/mol (confirmed) .
Ethyl (2S)-2-Amino-2-(4-Chlorophenyl)Acetate Hydrochloride
  • Key Differences : Chlorine (smaller, less polarizable than bromine) at the para-position and an ethyl ester group.
  • Molecular Weight: Calculated as ~250.91 g/mol (free base: C₁₀H₁₃ClNO₂; hydrochloride adds 36.46 g/mol) .
  • Research Context : Used in purity analysis studies (Category F3 in EN300 standards), highlighting the role of halogen choice in synthetic reproducibility .

Ester Group and Aromatic Ring Modifications

Methyl (2S)-2-Amino-2-(3-Methoxyphenyl)Acetate Hydrochloride
  • Key Differences : Methoxy (-OCH₃) group replaces bromine at the meta-position.
  • Molecular Weight : ~229.68 g/mol (calculated).
Methyl (S)-2-Amino-2-Phenylacetate Hydrochloride
  • Key Differences: No substituent on the phenyl ring.
  • Biological Relevance : Serves as a precursor in HDAC inhibitor synthesis, emphasizing the necessity of halogen or functional groups for enhanced target affinity .

Comparative Data Table

Compound Name Substituent Position Halogen/Group Ester Group Molecular Weight (g/mol) Biological/Industrial Relevance
Methyl (2S)-2-amino-2-(3-bromophenyl)acetate HCl 3- Br Methyl ~280.55 HDAC inhibitor intermediate (inferred)
Methyl (2S)-2-amino-2-(4-bromophenyl)acetate HCl 4- Br Methyl 280.55 Reference standard in purity studies
Ethyl (2S)-2-amino-2-(4-chlorophenyl)acetate HCl 4- Cl Ethyl ~250.91 EN300-306155 purity analysis
Methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate HCl 3- OCH₃ Methyl ~229.68 Discontinued (stability/efficacy issues)
Methyl (S)-2-amino-2-phenylacetate HCl N/A None Methyl ~201.63 HDAC inhibitor precursor

Research Findings and Implications

  • Halogen Effects: Bromine’s larger atomic radius and polarizability compared to chlorine may enhance hydrophobic interactions in biological systems, improving binding affinity . The meta- vs.
  • Stereochemical Significance : The (2S)-configuration is conserved across analogs, underscoring its role in enantioselective activity. For example, HDAC inhibitors require precise stereochemistry for effective binding .
  • Industrial Relevance : Ethyl esters (e.g., 4-chloro analog) are prioritized in purity studies, likely due to better crystallization properties compared to methyl esters .

Notes and Limitations

  • Physicochemical data (melting point, density) for the target compound are unavailable in the provided evidence, necessitating further experimental validation.
  • The discontinued status of the 3-methoxy analog highlights the empirical challenges in optimizing halogenated vs. non-halogenated derivatives .

Biological Activity

Methyl (2S)-2-amino-2-(3-bromophenyl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound possesses a molecular formula of C10H12BrClN2O2 and a molecular weight of 280.54 g/mol. The presence of a bromophenyl group enhances its reactivity and potential interactions with biological systems, allowing it to participate in various biochemical processes.

Synthesis

The synthesis of this compound typically involves two primary steps:

  • Esterification : The reaction of 3-bromophenylacetic acid with methanol in the presence of a catalyst (e.g., sulfuric acid) to form the methyl ester.
  • Amination : The methyl ester is then subjected to amination using ammonia or an amine derivative under controlled conditions.

In industrial settings, continuous flow reactors and advanced purification techniques such as crystallization and chromatography are employed to optimize yield and purity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromophenyl moiety facilitates selective binding, influencing various biochemical pathways. This compound has been shown to modulate enzyme activity and receptor signaling, which can lead to physiological effects relevant in therapeutic contexts .

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on certain enzymes. For example, studies have reported its interaction with acetylcholinesterase (AChE), which is crucial for neurotransmission. The compound demonstrates an IC50 value indicative of its potency in inhibiting AChE activity .

Enzyme IC50 Value Reference
Acetylcholinesterase (AChE)3 μM
Monoamine oxidase B (MAO-B)27 μM

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on various human cell lines. These studies aim to assess the potential therapeutic applications as well as the safety profile of the compound.

Cell Line Cytotoxicity IC50 Reference
Human cancer cell line A134 pM
Healthy human cell line B>500 μM

Case Studies

Several case studies have explored the therapeutic implications of this compound:

  • Neuroprotective Effects : In vitro studies demonstrated that the compound protects neuronal cells from oxidative stress induced by hydrogen peroxide, indicating potential use in neurodegenerative disease therapies .
  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting its utility as an antibacterial agent .

Q & A

Q. What are the standard synthetic routes for methyl (2S)-2-amino-2-(3-bromophenyl)acetate hydrochloride, and what reaction conditions are critical for success?

The synthesis typically involves coupling a bromo-substituted phenyl precursor (e.g., 3-bromophenylacetic acid derivatives) with methyl ester and amino functional groups. Key steps include:

  • Amination : Reacting a bromophenyl substrate with an amino source (e.g., ammonia derivatives) under reflux in polar solvents like ethanol or methanol .
  • Esterification : Using methyl chloride or dimethyl sulfate to introduce the methyl ester group, often requiring anhydrous conditions to prevent hydrolysis .
  • Hydrochloride salt formation : Treating the free base with HCl gas or concentrated hydrochloric acid in a non-aqueous solvent . Critical parameters include temperature control (reflux at 70–80°C), solvent purity, and stoichiometric ratios to avoid side reactions like over-alkylation .

Q. What analytical techniques are recommended for characterizing this compound and verifying its stereochemical purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the 3-bromophenyl group, methyl ester, and amino protons. Chiral shift reagents or derivatization with chiral auxiliaries can validate the (2S) configuration .
  • HPLC : Reverse-phase chromatography with a chiral column (e.g., Chiralpak AD-H) resolves enantiomeric impurities; purity ≥98% is typical for research-grade material .
  • X-ray crystallography : Single-crystal analysis provides definitive proof of stereochemistry and molecular geometry, as seen in related bromophenyl acetates .

Q. How should researchers handle and store this compound to maintain stability?

  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the ester group or oxidation of the amino group .
  • Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coat) due to irritant properties (H315, H319, H335) .
  • Solubility : Pre-dissolve in dry DMSO or methanol for reactions to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing the (2S)-enantiomer, and what are common sources of low enantiomeric excess (ee)?

  • Catalyst selection : Use chiral catalysts like Cinchona alkaloids or BINAP-metal complexes to enhance stereoselectivity during amination .
  • Side reactions : Racemization can occur at high temperatures or in protic solvents. Mitigate by using low-temperature conditions (0–5°C) and aprotic solvents (e.g., THF) .
  • Purification : Chiral resolution via diastereomeric salt formation (e.g., tartaric acid derivatives) improves ee >99% .

Q. What strategies address discrepancies in spectroscopic data between synthesized batches or conflicting literature reports?

  • Cross-validation : Compare NMR and HPLC data with structurally analogous compounds (e.g., 4-bromo or 2-chloro derivatives) to identify positional isomerism or impurities .
  • Impurity profiling : LC-MS or GC-MS detects common byproducts like de-brominated analogs or ester hydrolysis products .
  • Crystallographic alignment : If available, overlay X-ray data with computational models (DFT) to resolve ambiguities in bond angles or substituent orientation .

Q. How can researchers design experiments to study the compound’s reactivity in medicinal chemistry applications?

  • Functional group compatibility : Test nucleophilic substitution at the bromine site using Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to introduce pharmacophores .
  • Protection/deprotection : Temporarily mask the amino group with Boc or Fmoc protection during multi-step syntheses to prevent undesired side reactions .
  • Biological assays : Screen derivatives for activity against target enzymes (e.g., kinases) using SPR or fluorescence polarization to correlate structure-activity relationships (SAR) .

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